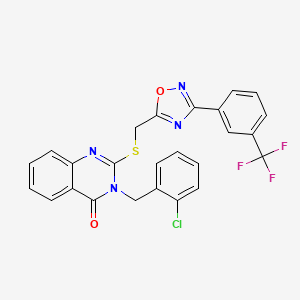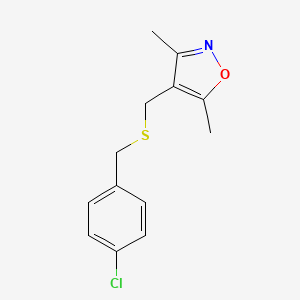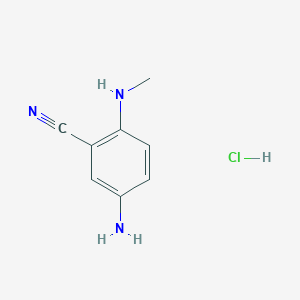
Benzimidazole, 6-methyl-2-(2-phenoxyethylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazole, 6-methyl-2-(2-phenoxyethylthio)- (BMPE) is a heterocyclic compound that belongs to the benzimidazole family, characterized by the presence of an imidazole ring fused to a benzene ring. Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Synthesis Analysis
Benzimidazole is produced by condensation of o-phenylenediamine with formic acid . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation . It can be used as a key precursor to synthesize substituted benzimidazo [1,2- a ]quinolones .Molecular Structure Analysis
Benzimidazole is a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . Molecules having benzimidazole motifs showed promising application in biological and clinical studies .Chemical Reactions Analysis
Benzimidazole is a base: C 6 H 4 N(NH)CH + H + → [C 6 H 4 (NH) 2 CH] +. It can also be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .Physical And Chemical Properties Analysis
2-Methylbenzimidazole is a light beige to brown crystalline powder. It is soluble in alcohol, ether, hot water and sodium hydroxide solution, insoluble in benzene .Scientific Research Applications
DNA Topoisomerase Inhibitors
Benzimidazole derivatives have been identified as potent inhibitors of mammalian DNA topoisomerase I, an enzyme critical for DNA replication and transcription. The study by Alpan et al. (2007) synthesized and evaluated three 1H-benzimidazole derivatives, including a compound with a methyl substitution, demonstrating significant inhibition of topoisomerase I activity. This finding suggests potential applications in cancer therapy, where the inhibition of DNA topoisomerase I can disrupt the proliferation of cancer cells (Alpan, Gunes, & Topçu, 2007).
Antimicrobial Activity
Benzimidazole derivatives also exhibit antimicrobial properties. Salahuddin et al. (2017) synthesized a series of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives and assessed their antimicrobial efficacy against various bacterial and fungal strains. The study found that some derivatives showed significant activity against Escherichia coli and Staphylococcus aureus, as well as against Candida albicans and Aspergillus flavus, highlighting their potential as antimicrobial agents (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).
Interaction with Biological Molecules
The interaction of benzimidazole derivatives with biological molecules extends to their binding to oxidised cytochromes P-450, affecting mixed-function oxidases involved in drug metabolism. Murray and Ryan (1983) found that benzimidazole derivatives containing additional aromatic groupings were effective inhibitors of hepatic microsomal enzymes, indicating a potential role in modulating drug metabolism and interactions (Murray & Ryan, 1983).
Antitumor and Antiviral Agents
Benzimidazole derivatives have also been explored for their antitumor and antiviral properties. Abdel-Mohsen et al. (2010) synthesized a series of benzimidazole-pyrimidine conjugates and evaluated their cytotoxic activity against various cancer cell lines, revealing marked potency compared with known anticancer drugs. This research underscores the potential of benzimidazole derivatives in developing new antitumor treatments (Abdel-Mohsen, Ragab, Ramla, & El Diwani, 2010). Additionally, Hwu et al. (2008) demonstrated the efficacy of benzimidazole-coumarin conjugates against the hepatitis C virus, suggesting applications in antiviral therapy (Hwu, Singha, Hong, Chang, Das, Vliegen, De Clercq, & Neyts, 2008).
Mechanism of Action
Target of Action
The primary targets of benzimidazole derivatives are often associated with anticancer activities Benzimidazole derivatives are known to interact with various biological targets due to their structural similarity to naturally occurring nucleotides .
Mode of Action
The mode of action of benzimidazole derivatives is diverse and depends on the substitution pattern around the nucleus . The compound “Benzimidazole, 6-methyl-2-(2-phenoxyethylthio)-” contains a phenoxyethylthio substitution at the 2-position, which may influence its mode of action.
Biochemical Pathways
Benzimidazole derivatives can affect various biochemical pathways due to their wide range of biological activities
Pharmacokinetics
The pharmacokinetic properties of benzimidazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on the specific compound and its substitutions
Result of Action
The molecular and cellular effects of benzimidazole derivatives can be diverse, given their wide range of biological activities
Action Environment
Environmental factors can influence the action, efficacy, and stability of benzimidazole derivatives . .
Future Directions
2-Methylbenzimidazole can be used as a key precursor to synthesize substituted benzimidazo [1,2- a ]quinolones . It can also be used in the synthesis of reversible solid-to-liquid phase transition coordination polymer crystals . This opens up new avenues for research and development in the field of medicinal chemistry.
properties
IUPAC Name |
6-methyl-2-(2-phenoxyethylsulfanyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-12-7-8-14-15(11-12)18-16(17-14)20-10-9-19-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHVMZFRAYVPED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2917391.png)
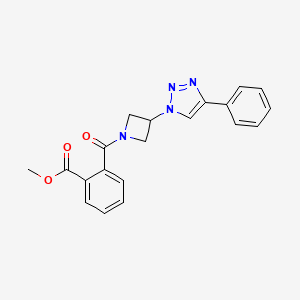

![N-[(5-methylfuran-2-yl)methyl]-2H-indazol-6-amine](/img/structure/B2917398.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2,2-dimethylpropanoylamino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2917400.png)

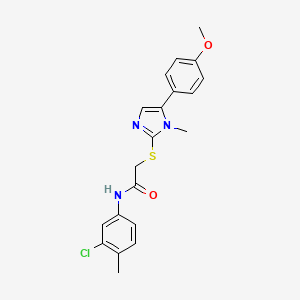
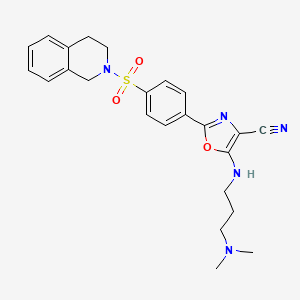

![2-({2'-Amino-3'-cyano-6'-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-5'-yl}carbonyloxy)ethyl 2-methylprop-2-enoate](/img/structure/B2917407.png)
![4-((1-(benzo[b]thiophene-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2917409.png)
